"4,6-Dichloro-2-methylquinazoline" chemical properties and structure
"4,6-Dichloro-2-methylquinazoline" chemical properties and structure
An In-depth Technical Guide to 4,6-Dichloro-2-methylquinazoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4,6-dichloro-2-methylquinazoline. This compound is a member of the quinazoline family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the available data on its physicochemical properties, structural information, and a protocol for its synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 4,6-dichloro-2-methylquinazoline and its isomers is presented below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| CAS Number | 338739-44-9 | [1] |
| Appearance | Solid (Predicted) | |
| Boiling Point | 176.1±33.0 °C at 760 mmHg (for isomer) | [2] |
| Density | 1.4±0.1 g/cm³ (for isomer) | [2] |
| Flash Point | 75.2±11.0 °C (for isomer) | [2] |
| Purity | 98% | [1] |
Note: Some physical data is for the isomer 2,4-Dichloro-6-methylquinazoline as specific data for the 4,6-dichloro isomer is limited.
Structural Information
The structural identifiers for 4,6-dichloro-2-methylquinazoline are critical for its unambiguous identification and use in computational chemistry and cheminformatics applications.
| Identifier | Value |
| IUPAC Name | 4,6-dichloro-2-methylquinazoline |
| SMILES | Cc1nc(Cl)c2cc(Cl)ccc2n1 (Inferred) |
| InChI Key | RKICQFNPYTWKSN-UHFFFAOYSA-N (for isomer) |
Note: The SMILES string is inferred based on the chemical name. The InChI key is for an isomeric structure.
Below is a diagram illustrating the key structural and chemical identifiers for 4,6-Dichloro-2-methylquinazoline.
Experimental Protocols
Synthesis of 4,6-Dichloro-2-methylquinazoline
A plausible synthetic route for 4,6-dichloro-2-methylquinazoline involves a two-step process starting from 2-amino-5-chlorobenzoic acid.[3]
Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one
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To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).[3]
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Add acetic anhydride (15 mL) to the flask.[3]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.[3]
-
Pour the mixture into ice-cold water (50 mL) with stirring. A solid precipitate will form.[3]
-
Collect the solid by filtration, wash thoroughly with water, and dry it to yield 6-chloro-2-methylquinazolin-4(3H)-one.[3]
Step 2: Synthesis of 4,6-dichloro-2-methylquinazoline
-
In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).[3]
-
Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).[3]
-
Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A solid precipitate will form.[3]
-
Collect the solid by filtration, wash it thoroughly with water, and dry it to yield 4,6-dichloro-2-methylquinazoline.[3]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
The following diagram illustrates the workflow for the synthesis of 4,6-dichloro-2-methylquinazoline.
Solubility
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended for preparing stock solutions, typically in the range of 10 mM to 50 mM.[4]
-
Ethanol: Solubility is generally lower in ethanol compared to DMSO, with typical stock concentrations ranging from 1 mM to 10 mM.[4]
-
Aqueous Buffers (e.g., PBS): The compound is expected to have very low solubility in aqueous buffers (< 100 µM). Direct dissolution is not recommended; instead, dilute from a DMSO or ethanol stock solution.[4]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4,6-dichloro-2-methylquinazoline is not widely reported in the public domain. However, characterization of similar quinazoline derivatives has been documented. For instance, the synthesis of 4,7-dichloro-6-nitroquinazoline was characterized by melting point, mass-spectrometry, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[5] Researchers working with 4,6-dichloro-2-methylquinazoline would need to perform these analyses to fully characterize the compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activities or signaling pathways directly modulated by 4,6-dichloro-2-methylquinazoline. However, the quinazoline scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities. For example, some 4-anilinoquinazolines are known to be potent anticancer agents that can inhibit receptor tyrosine kinases such as EGFR and VEGFR.[6] Other styrylquinazoline derivatives have been investigated as inhibitors of EGFR, Src kinase, and tubulin.[7] Further research is required to determine the specific biological targets and mechanisms of action for 4,6-dichloro-2-methylquinazoline.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 4,6-dichloro-2-methyl quinazoline Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
